

# physical and chemical properties of 4-Methylpyridine N-oxide

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## Compound of Interest

Compound Name: 4-Methylpyridine N-oxide

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## An In-depth Technical Guide to 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Methylpyridine N-oxide**, also known as 4-Picoline N-oxide. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

## Core Physical and Chemical Properties

**4-Methylpyridine N-oxide** is a heterocyclic compound that has garnered significant interest due to its biological activity and utility as a chemical intermediate.<sup>[1]</sup> It is a derivative of pyridine and is characterized by the presence of an N-oxide functional group. The physical and chemical properties of **4-Methylpyridine N-oxide** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO[1][2][3][4][5]
Molecular Weight	109.13 g/mol [2][3][4][5]
Appearance	White to light yellow or light orange powder/crystals.[4]
Melting Point	182-186 °C[2][6]
Boiling Point	95-98 °C at 2 Torr[7]
Density	0.944 ± 0.06 g/cm <sup>3</sup> (Predicted)[7]
Solubility	Soluble in polar solvents like water and alcohols.[8]
pKa	1.38 ± 0.10 (Predicted)[9]
Flash Point	149 °C (closed cup)[2]

## Spectral Data

Spectral analysis is crucial for the identification and characterization of **4-Methylpyridine N-oxide**.

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

- δ 2.37 (s, 3H, -CH<sub>3</sub>)
- δ 7.12 (s, 2H, Ar-H)
- δ 8.13 (s, 2H, Ar-H) ppm[10]

<sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>):

- δ 20.1
- δ 126.6
- δ 138.0

- $\delta$  138.4 ppm[10]

## Chemical Reactivity and Applications

The reactivity of the pyridine N-oxide moiety is a key aspect of its chemistry. The N-oxide group alters the electron distribution in the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.[11]

**Resonance and Reactivity:** The N-oxide group can donate electron density to the pyridine ring through resonance, which increases the electron density at the 2, 4, and 6 positions. This makes these positions more susceptible to electrophilic attack compared to pyridine itself. Conversely, the electronegative oxygen atom can withdraw electron density inductively, and the positively charged nitrogen in some resonance structures deactivates the ring towards electrophilic substitution. The resonance hybrid shows partial positive charges at the 2, 4, and 6 positions and a partial negative charge on the oxygen.[11]

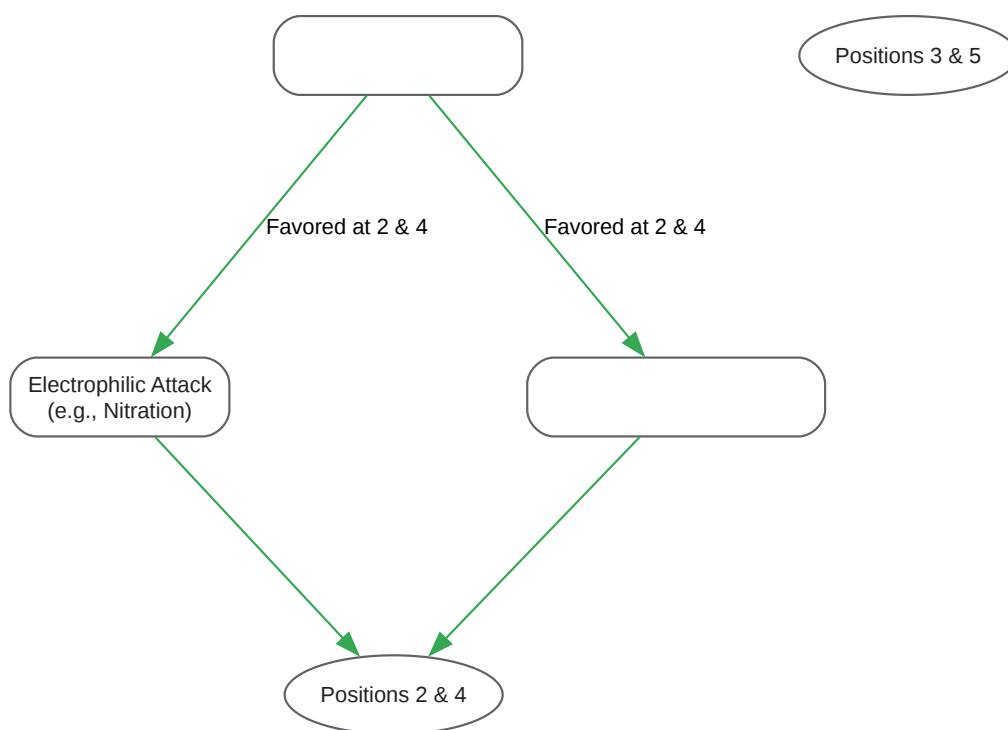
**Nucleophilic Substitution:** Nucleophilic substitution reactions on the pyridine N-oxide ring typically occur at the 2- and 4-positions.[11]

**Electrophilic Substitution:** Electrophilic attack is directed to the 2- and 4-positions due to the electron-donating effect of the N-oxide group through resonance.[11]

Applications:

- **Synthesis of Isoniazid:** **4-Methylpyridine N-oxide** is a precursor in the synthesis of isonicotinic acid, which is an important intermediate for producing the tuberculosis drug isoniazid.[12]
- **Oxidizing Agent:** Pyridine N-oxide derivatives can act as oxidizing agents in various chemical transformations.[13]
- **Ligand in Coordination Chemistry:** The oxygen atom of the N-oxide group can coordinate with metal ions, making **4-Methylpyridine N-oxide** a useful ligand in the synthesis of coordination compounds.[14]
- **Biological Activity:** Heterocyclic compounds containing an N-oxide group have shown a range of biological activities, including bactericidal, analgesic, and antiviral properties.[1]

Below is a diagram illustrating the general reactivity of the pyridine N-oxide ring.



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General Reactivity of the Pyridine N-Oxide Ring.

## Experimental Protocols

### Synthesis of 4-Methylpyridine N-oxide

A common method for the synthesis of **4-Methylpyridine N-oxide** involves the oxidation of 4-methylpyridine.

Method 1: Using m-Chloroperoxybenzoic Acid (m-CPBA)

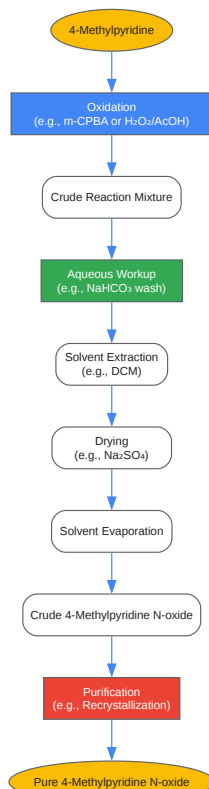
- Reaction Setup: Dissolve 10g of 4-methylpyridine in 100ml of dichloromethane in a round-bottom flask.<sup>[15]</sup> Cool the mixture to 0-5 °C using an ice bath.<sup>[15]</sup>

- Addition of Oxidant: While stirring, slowly add 27.8g of m-chloroperoxybenzoic acid (m-CPBA) to the cooled solution.[\[15\]](#)
- Reaction: Allow the reaction to stir for 24 hours at room temperature (20-25 °C).[\[15\]](#)
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of the starting material.[\[15\]](#)
- Workup and Purification: Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

#### Method 2: Using Hydrogen Peroxide and Acetic Acid

- Reaction Setup: To a stirred solution of 4-methylpyridine in acetic acid, add a 30% hydrogen peroxide solution at room temperature under an inert atmosphere.[\[16\]](#)
- Reaction: Heat the reaction mixture at reflux for 24 hours.[\[16\]](#)
- Monitoring: Monitor the reaction using TLC to ensure the starting material is fully consumed.[\[16\]](#)
- Workup: Remove the volatile components (acetic acid and water) in vacuo to afford the product.[\[16\]](#)

The following diagram illustrates a general workflow for the synthesis and purification of **4-Methylpyridine N-oxide**.



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### Synthesis and Purification Workflow.

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